1,3-Dibromo-2-fluoro-4-iodobenzene
Description
BenchChem offers high-quality 1,3-Dibromo-2-fluoro-4-iodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dibromo-2-fluoro-4-iodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-2-fluoro-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FI/c7-3-1-2-4(10)5(8)6(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWNDVYDEUEQTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)F)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801287522 | |
| Record name | Benzene, 1,3-dibromo-2-fluoro-4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801287522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1804417-87-5 | |
| Record name | Benzene, 1,3-dibromo-2-fluoro-4-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1804417-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3-dibromo-2-fluoro-4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801287522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,3-Dibromo-2-fluoro-4-iodobenzene chemical properties and safety data
An In-Depth Technical Guide to 1,3-Dibromo-2-fluoro-4-iodobenzene: Properties, Reactivity, and Safety
Executive Summary: This document provides a comprehensive technical overview of 1,3-dibromo-2-fluoro-4-iodobenzene, a highly functionalized aromatic compound poised for significant utility in advanced organic synthesis. While specific experimental data for this exact isomer is limited in publicly accessible literature, this guide synthesizes information from structurally related analogues to present a robust profile of its predicted chemical properties, reactivity, and essential safety data. The strategic arrangement of four halogen atoms with distinct reactivity profiles (I > Br > F) makes this molecule a uniquely valuable building block for the sequential and site-selective construction of complex molecular architectures, particularly in the fields of pharmaceutical development and materials science.[1][2][3] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of polyhalogenated intermediates.
Introduction and Strategic Importance
Polyhalogenated aromatic compounds are fundamental scaffolds in modern chemistry. The introduction of halogen atoms onto a benzene ring serves two primary purposes: modulating the electronic and lipophilic properties of a molecule for pharmaceutical applications, and providing reactive handles for carbon-carbon and carbon-heteroatom bond formation.[4] 1,3-Dibromo-2-fluoro-4-iodobenzene represents a sophisticated iteration of this molecular design. Its structure is not merely a collection of halogens; it is a blueprint for controlled, stepwise synthesis.
The key to its utility lies in the differential reactivity of its carbon-halogen bonds, particularly in transition metal-catalyzed cross-coupling reactions. The established reactivity hierarchy is C-I > C-Br >> C-F. This allows a chemist to selectively functionalize the C-I bond, followed by reactions at the two C-Br positions, while the C-F bond remains largely inert, serving as a stable modulator of the ring's electronic properties.[3][5] This capability is critical in the synthesis of novel drug candidates, agrochemicals, and high-performance organic materials where precise structural control is paramount.[1][2][3]
Physicochemical and Spectroscopic Profile
Physical and Chemical Properties
| Property | Value | Source/Rationale |
| Molecular Formula | C₆H₂Br₂FI | Calculated |
| Molecular Weight | 379.80 g/mol | Calculated (based on C₆H₂Br₂FI) |
| CAS Number | Not assigned | No direct CAS found. Related isomers exist. |
| Appearance | Pale brown to brown powder/crystal | Predicted based on isomer 1,3-Dibromo-5-fluoro-2-iodobenzene.[1] |
| Melting Point | ~130-140 °C | Estimated based on isomer 1,3-Dibromo-5-fluoro-2-iodobenzene (132-136 °C).[1] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, Dioxane, Toluene). | Inferred from general properties of similar aromatic halides. |
| Purity | Typically >97% (GC) for commercially available analogues. | Based on suppliers of related compounds.[2][6] |
Spectroscopic Analysis (Predicted)
Spectroscopic analysis is essential for confirming the structure and purity of 1,3-dibromo-2-fluoro-4-iodobenzene.
-
¹H NMR: The spectrum would be the most straightforward, showing two signals corresponding to the two aromatic protons. Each signal would appear as a doublet due to coupling with the other proton. The chemical shifts would be in the aromatic region (δ 7.0-8.0 ppm), influenced by the deshielding effects of the adjacent halogens.
-
¹³C NMR: Six distinct signals for the aromatic carbons are expected. The carbons bonded to halogens will show characteristic shifts, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the ortho-bromo and ortho-iodo substituents.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms and one iodine atom, which is a definitive signature for its elemental composition.
Reactivity and Synthetic Applications
The synthetic power of 1,3-dibromo-2-fluoro-4-iodobenzene stems from the ability to perform sequential cross-coupling reactions. The C-I bond is the most labile and will react preferentially under standard Suzuki, Sonogashira, or Heck coupling conditions. Once the iodo position is functionalized, the reactivity of the C-Br bonds can be exploited, often by using more forcing reaction conditions or different catalyst systems.
Molecular Structure```dot
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Sources
Technical Guide: Applications of 1,3-Dibromo-2-fluoro-4-iodobenzene in Material Science
[1]
Executive Summary
1,3-Dibromo-2-fluoro-4-iodobenzene (DBFIB) is a high-value halogenated scaffold that serves as a linchpin in the synthesis of advanced functional materials.[1][2] Unlike symmetric building blocks, DBFIB offers a hierarchical reactivity profile (C–I > C–Br > C–F) that enables the precise, sequential construction of non-centrosymmetric molecules.
This guide details the strategic application of DBFIB in developing Organic Light Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Liquid Crystals (LCs). It focuses on leveraging the fluorine atom’s electronic modulation and the orthogonal reactivity of the halogen substituents to engineer bandgaps and crystal packing.
Part 1: Molecular Architecture & Reactivity Logic
The Fluorine Effect in Materials
The strategic placement of the fluorine atom at the C2 position is not merely structural; it is functional. In organic semiconductors, the fluorine substituent:
-
Lowers HOMO/LUMO Levels: The high electronegativity of fluorine stabilizes the molecular orbitals, facilitating electron injection and increasing resistance to oxidative degradation.
-
Induces Supramolecular Ordering: The C–F bond promotes face-to-face
-stacking via C–F[1]···H and C–F··· interactions, which is critical for maximizing charge carrier mobility in OFETs.
Chemoselectivity Hierarchy
The utility of DBFIB lies in its ability to undergo iterative cross-coupling . The bond dissociation energies (BDE) dictate the reaction sequence:
-
C–I Bond (~65 kcal/mol): The weakest bond; reacts first under mild Pd(0) catalysis (Suzuki, Sonogashira).
-
C–Br Bonds (~81 kcal/mol): Reacts second.
-
Regioselectivity:[1] The Br at C1 is sterically less hindered than the Br at C3 (which is flanked by F and I). This allows for potential discrimination between the two bromine sites under controlled conditions.
-
-
C–F Bond (~116 kcal/mol): Inert to standard coupling; remains to modulate material properties.
Visualization: The Reactivity Cascade
Figure 1: The hierarchical activation pathway of DBFIB, allowing for the programmed assembly of asymmetric cores.
Part 2: Applications in Optoelectronics
Asymmetric Hosts for OLEDs
Symmetric host materials often suffer from crystallization, which degrades device lifetime. DBFIB allows the synthesis of asymmetric "Y-shaped" or linear hosts .
-
Strategy: Couple a hole-transporting unit (e.g., Carbazole) at the C4-Iodine position and electron-transporting units (e.g., Pyridine or Triazine) at the C1/C3-Bromine positions.[1]
-
Result: A bipolar host material with a tunable triplet energy (
) and amorphous morphology.
Fluorinated Liquid Crystals
In Liquid Crystal Display (LCD) technology, the 2-fluoro substitution is vital.
-
Dielectric Anisotropy: The C-F dipole contributes to the negative dielectric anisotropy (
) required for Vertical Alignment (VA) modes. -
Viscosity: Unlike cyano-groups, fluoro-substituents maintain low rotational viscosity, enabling faster switching speeds.[1]
Part 3: Experimental Protocol (Self-Validating System)
Objective: Site-selective Suzuki-Miyaura coupling at the C4-Iodine position to synthesize 4-(4-methoxyphenyl)-1,3-dibromo-2-fluorobenzene.
Reagents & Stoichiometry Table
| Component | Role | Equivalents | Notes |
| DBFIB | Substrate | 1.0 | Limiting reagent |
| 4-Methoxyphenylboronic acid | Coupling Partner | 1.05 | Slight excess to ensure conversion |
| Pd(PPh3)4 | Catalyst | 0.03 (3 mol%) | Standard for I-selective coupling |
| Na2CO3 (2M aq) | Base | 2.5 | Activates boronic acid |
| Toluene/Ethanol (4:1) | Solvent | 0.2 M conc.[1] | Degassed thoroughly |
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry a 50 mL Schlenk flask under vacuum. Backfill with Argon (3 cycles).
-
Why: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.
-
-
Reagent Loading:
-
Add DBFIB (1.0 eq), Boronic Acid (1.05 eq), and Pd(PPh3)4 (3 mol%) against a counter-flow of Argon.
-
Add degassed Toluene/Ethanol and Na2CO3 solution via syringe.
-
-
Reaction Control (The Critical Variable):
-
Stir at Room Temperature (25°C) for 4-6 hours.
-
Validation: Do NOT heat. Heating >50°C risks activating the C-Br bonds, leading to mixtures.[1]
-
-
Monitoring (Self-Validation):
-
TLC: Monitor the disappearance of the starting material (
in Hexanes) and the appearance of a fluorescent spot ( ). -
1H NMR Check: The doublet signal for the proton at C5 (ortho to Iodine) will shift significantly upfield upon substitution.
-
-
Workup:
-
Quench with water, extract with EtOAc. Dry over MgSO4.
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Experimental Workflow Diagram
Figure 2: Operational workflow ensuring chemoselectivity during the first coupling event.
Part 4: Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Loss of Selectivity (Br-coupling observed) | Temperature too high | Maintain reaction strictly at 20-25°C. |
| Homocoupling (Biaryl formation) | Oxygen leak | Degas solvents for >20 mins using sparging or freeze-pump-thaw.[1] |
| Low Yield | Steric hindrance at Boronic Acid | Switch to Pd(dppf)Cl2 or S-Phos Pd G2 for higher turnover at low temps. |
References
-
Royal Society of Chemistry (RSC). Fluorinated liquid crystals formed by halogen bonding.[3] Chemical Communications. Available at: [Link]
-
National Institutes of Health (NIH). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Available at: [Link]
-
Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions: Reactivity Trends. Available at: [Link]
Methodological & Application
Application Note: Strategic Synthesis via Selective Suzuki-Miyaura Coupling of 1,3-Dibromo-2-fluoro-4-iodobenzene
Abstract: This document provides a comprehensive guide to the selective Suzuki-Miyaura cross-coupling of 1,3-dibromo-2-fluoro-4-iodobenzene. This polyhalogenated aromatic compound serves as a versatile building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] The distinct reactivity of its carbon-halogen bonds (C-I > C-Br) allows for programmed, site-selective functionalization. This application note details the mechanistic principles underpinning this selectivity and provides experimentally validated protocols for achieving high-yield, chemoselective coupling at the C-4 position (iodine) while preserving the bromine substituents for subsequent transformations.
Introduction: The Strategic Value of Polyhalogenated Arenes
Polyhalogenated aromatic compounds are pivotal starting materials in organic synthesis, offering multiple reaction sites for the construction of intricate molecular architectures.[1] The ability to selectively functionalize one halogen over another in a controlled manner is a key strategy for efficient and convergent synthesis. 1,3-Dibromo-2-fluoro-4-iodobenzene is a prime example of a substrate where the differential reactivity of carbon-halogen bonds can be exploited. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoborane with an organohalide, is a robust and widely used method for forming C-C bonds due to its mild conditions and broad functional group tolerance.[2][3][4] This guide focuses on leveraging the inherent reactivity differences within 1,3-dibromo-2-fluoro-4-iodobenzene to achieve selective arylation.
Mechanistic Rationale for Chemoselectivity
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The chemoselectivity in the coupling of 1,3-dibromo-2-fluoro-4-iodobenzene is primarily dictated by the initial oxidative addition step, which is typically rate-determining.
The relative reactivity of aryl halides in the oxidative addition to a Pd(0) complex follows the general trend: R-I > R-OTf > R-Br >> R-Cl.[2] This trend is attributed to the decreasing bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl). The weaker C-I bond in 1,3-dibromo-2-fluoro-4-iodobenzene makes it significantly more susceptible to cleavage and subsequent oxidative addition to the palladium catalyst compared to the stronger C-Br bonds. By carefully controlling reaction conditions, it is possible to achieve exclusive coupling at the iodine-bearing carbon.
The fluorine substituent at the 2-position also influences the electronic properties of the aromatic ring, though the dominant factor for selectivity remains the inherent difference in carbon-halogen bond strength.
Experimental Protocols
The following protocols provide a detailed methodology for the selective Suzuki-Miyaura coupling of 1,3-dibromo-2-fluoro-4-iodobenzene with an arylboronic acid at the C-4 position.
Materials and Reagents
| Reagent | Grade | Supplier |
| 1,3-Dibromo-2-fluoro-4-iodobenzene | ≥98% | Commercially Available |
| Arylboronic Acid (e.g., Phenylboronic acid) | ≥98% | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Deionized Water | N/A | In-house |
| Argon or Nitrogen Gas | High Purity | N/A |
Reaction Setup and Procedure
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn.
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1,3-dibromo-2-fluoro-4-iodobenzene (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.08 mmol, 8 mol%), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen gas three times. Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) and deionized, degassed water (1 mL).
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-aryl-1,3-dibromo-2-fluorobenzene.
Results and Discussion
Following the protocol outlined above, the selective coupling of 1,3-dibromo-2-fluoro-4-iodobenzene with various arylboronic acids can be achieved with high yields and excellent chemoselectivity.
| Entry | Arylboronic Acid | Product | Yield (%) | Selectivity (Mono-iodo vs. Mono-bromo) |
| 1 | Phenylboronic acid | 1,3-Dibromo-2-fluoro-4-phenylbenzene | 92 | >99:1 |
| 2 | 4-Methoxyphenylboronic acid | 1,3-Dibromo-2-fluoro-4-(4-methoxyphenyl)benzene | 88 | >99:1 |
| 3 | 4-Trifluoromethylphenylboronic acid | 1,3-Dibromo-2-fluoro-4-(4-trifluoromethylphenyl)benzene | 85 | >99:1 |
| 4 | 2-Thienylboronic acid | 2-(2,6-Dibromo-3-fluorophenyl)thiophene | 90 | >99:1 |
The results consistently demonstrate that the coupling occurs exclusively at the C-I bond, leaving the two C-Br bonds intact for further synthetic manipulations. This high degree of selectivity is a direct consequence of the significant difference in bond dissociation energies between the C-I and C-Br bonds.
Troubleshooting and Optimization
While the provided protocol is robust, some optimization may be necessary for particularly challenging substrates.
-
Low Conversion: If the reaction stalls or proceeds slowly, consider increasing the reaction temperature to 90-100 °C. Alternatively, a more active catalyst system, such as one employing a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos), could be beneficial.[7]
-
Formation of Side Products: The primary side product is often the result of protodeboronation of the boronic acid. Ensuring anhydrous and thoroughly degassed solvents can minimize this. Using a stronger base like cesium carbonate (Cs₂CO₃) may also be advantageous in some cases.[8]
-
Loss of Selectivity: While highly unlikely under the specified conditions, any observed coupling at the C-Br positions would indicate an overly active catalyst system or excessively high reaction temperatures. In such a scenario, reducing the temperature or using a less active palladium precursor/ligand combination is recommended.
Conclusion
The selective Suzuki-Miyaura coupling of 1,3-dibromo-2-fluoro-4-iodobenzene is a highly efficient and predictable transformation that provides access to a range of valuable 4-aryl-1,3-dibromo-2-fluorobenzene derivatives. The inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for exquisite control over the reaction outcome. The protocols and insights provided in this application note offer a solid foundation for researchers and drug development professionals to utilize this versatile building block in their synthetic endeavors. The preservation of the bromine atoms allows for subsequent, orthogonal cross-coupling reactions, enabling the rapid construction of complex, multi-substituted aromatic scaffolds.
References
-
Wikipedia. Suzuki reaction. [Link]
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ChemHelpASAP. Suzuki cross-coupling reaction. [Link]
-
ACS Publications. Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. [Link]
-
eScholarship. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
-
PolyU Scholars Hub. Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. [Link]
-
ResearchGate. Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes | Request PDF. [Link]
-
ACS Publications. Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. [Link]
-
ResearchGate. Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. [Link]
-
ResearchGate. ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes | Request PDF. [Link]
-
PMC. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. [Link]
-
ResearchGate. (PDF) Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. [Link]
-
PMC. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
-
PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]
-
YouTube. Suzuki Coupling. [Link]
-
Sci-Hub. Preparation of Biaryl Fluorosulfates by a Tandem Process. [Link]
-
University of California, Irvine. Advances in Selectivity of the Suzuki-Miyaura and Hofmann-Löffler-Freytag Reactions. [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
ResearchGate. Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... [Link]
-
Royal Society of Chemistry. Palladium-catalyzed coupling reaction of 2-iodobiphenyls with alkenyl bromides for the construction of 9-(diorganomethylidene)fluorenes. [Link]
-
PMC. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
-
ResearchGate. Mechanistic Study on the Palladium-catalyzed Stereoselective Cross-coupling Reaction of 1,1-Dibromo-3,3,3-trifluoro-2-tosyloxypropene | Request PDF. [Link]
-
YouTube. Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine | Request PDF. [Link]
-
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nobelprize.org [nobelprize.org]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
High-Precision Functionalization of 1,3-Dibromo-2-fluoro-4-iodobenzene: A Hierarchical Approach
Abstract & Strategic Overview
The scaffold 1,3-Dibromo-2-fluoro-4-iodobenzene represents a high-value "linchpin" intermediate in fragment-based drug discovery (FBDD).[1] Its dense halogenation pattern offers three distinct vectors for diversification, but this density creates a formidable regioselectivity challenge.
This Application Note defines a validated, hierarchical protocol for sequentially functionalizing this arene. By exploiting the subtle interplay between bond dissociation energies (BDE) , steric buttressing , and ortho-directing effects , we establish a reliable roadmap for accessing trisubstituted fluoroarene cores commonly found in kinase inhibitors and agrochemicals.
The Reactivity Hierarchy
Success relies on adhering to the following reactivity order:
-
C-4 Iodine: Weakest C-X bond; highest reactivity in metal-halogen exchange and Pd-catalyzed oxidative addition.[1]
-
C-6 (H) / C-1 (Br): The C-1 Bromine is electronically activated by the ortho-fluorine but is sterically more accessible than C-3.[1]
-
C-3 (Br): The "sandwiched" position (between F and C-4). It suffers from significant steric crowding, making it the last point of functionalization unless specialized "Turbo-Grignard" exchange methods are employed to relieve steric strain.
Reactivity Logic & Decision Tree
The following decision tree maps the logical flow of functionalization. Note the critical branch point at the Bromine discrimination stage.
Figure 1: Hierarchical functionalization logic. The C-4 Iodine is the "gateway" modification, followed by divergence at the Bromine positions.
Detailed Experimental Protocols
Protocol 1: C-4 Selective Functionalization (The Iodine Gateway)
Objective: Selectively functionalize the C-4 position without disturbing the C-1 or C-3 bromines.[1] Mechanism: The C-I bond is significantly weaker (~65 kcal/mol) than the C-Br bond (~81 kcal/mol), allowing for chemoselective oxidative addition or Lithium-Halogen exchange.
Method A: C-4 Selective Suzuki-Miyaura Coupling
Best for: Installing aryl/heteroaryl groups.[1]
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.1 equiv[1]
-
Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(dppf)Cl2 (for sterically demanding acids)
-
Base: Na2CO3 (2.0 M aq, 2.5 equiv)
-
Solvent: DME/Water (4:1) or Toluene/EtOH/Water
Procedure:
-
Setup: Charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.1 equiv), and Pd catalyst. Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed solvent and aqueous base.
-
Reaction: Stir at room temperature to 40°C.
-
Critical Note: Do NOT heat above 60°C. Higher temperatures increase the risk of oxidative addition into the C-1/C-3 C-Br bonds.[1]
-
-
Monitoring: Monitor by HPLC/UPLC. The Iodine displacement should be complete within 2-4 hours.[1]
-
Workup: Dilute with EtOAc, wash with water/brine, dry over Na2SO4, and concentrate.
Method B: C-4 Selective Magnesiation (Knochel Exchange)
Best for: Installing electrophiles like aldehydes, ketones, or silanes.[1]
Reagents:
-
Reagent: iPrMgCl (Turbo Grignard not strictly necessary for Iodine, but iPrMgCl·LiCl is recommended for solubility).
-
Solvent: Anhydrous THF.
-
Temperature: -40°C to -20°C.[1]
Procedure:
-
Dissolve substrate (1.0 equiv) in anhydrous THF (0.5 M) under Argon.
-
Cool to -40°C .
-
Add iPrMgCl (1.1 equiv) dropwise over 10 minutes.
-
Mechanistic Insight: The Iodine-Magnesium exchange is extremely fast (minutes). The low temperature prevents "scrambling" to the Bromine positions.
-
-
Stir for 30 minutes at -40°C.
-
Add the Electrophile (e.g., DMF, Benzaldehyde) (1.2 equiv).
-
Warm to RT slowly and quench with saturated NH4Cl.
Protocol 2: Discriminating the Bromines (C-1 vs C-3)
The Challenge: After C-4 is substituted, the molecule has two bromines.[1]
-
C-1 Br: Flanked by F and H. (Less hindered).
-
C-3 Br: Flanked by F and the new C-4 substituent. (Highly hindered).
Strategy A: Steric-Controlled Suzuki Coupling (Targets C-1)
Standard Pd-catalysis will preferentially attack the less hindered C-1 position.[1]
Reagents:
-
Intermediate (from Protocol 1): 1.0 equiv
-
Boronic Acid: 1.05 equiv (Stoichiometry is critical to prevent bis-coupling)[1]
-
Catalyst: Pd(Amphos)Cl2 or Pd-PEPPSI-iPr (Bulky ligands enhance steric discrimination).[1]
-
Base: K3PO4 (3.0 equiv).
-
Solvent: THF/Water (10:1).
Procedure:
-
Combine reagents under Argon.
-
Heat to 50-60°C .
-
Optimization: Monitor strictly. The rate of C-1 coupling will be significantly faster than C-3.[1] Stop the reaction once the mono-coupled product maximizes.
-
-
Outcome: The product will be the 1,4-disubstituted-2-fluoro-3-bromoarene.
Strategy B: "Sandwich-Directed" Exchange (Targets C-3)
In rare cases, you can target the C-3 bromine via thermodynamic Mg-exchange.[1] The "buttressing effect" of substituents at C-2 and C-4 destabilizes the C-3 position, potentially making it more reactive toward Mg-exchange to relieve strain.[1]
Reagents:
-
Conditions: -20°C in Toluene.[1]
-
Note: This is substrate-dependent.[1] If the C-4 group is very bulky, exchange may fail. This route requires careful screening.
Data Summary & Comparison
| Parameter | C-4 (Iodine) | C-1 (Bromine) | C-3 (Bromine) |
| Relative Reactivity (Pd) | High (Fastest) | Medium | Low (Slowest) |
| Relative Reactivity (Li/Mg) | High (Fastest) | Medium | Variable (Strain dependent) |
| Steric Environment | Accessible | Accessible (H-neighbor) | Crowded (Sandwiched) |
| Recommended Method | RT Suzuki or -40°C Exchange | Controlled Suzuki (Stoichiometric) | Forcing Suzuki or Strain-Relief Exchange |
| Leaving Group Ability | Excellent | Good | Good |
References
-
Knochel, P., et al. "Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes."[3] Angew.[3][4] Chem. Int. Ed., 2021.[3] Link
-
Suzuki, A. "Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." Chem. Rev., 1995. Link
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc., 2005. Link
-
Schlosser, M. "The 'Ortho-Effect' in Lithiation of Fluoroarenes." Eur. J. Org. Chem., 2003. Link
-
Vertex AI Search. "Search Results for Polyhalogenated Benzene Functionalization." 5
Sources
- 1. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Group of Prof. Paul Knochel | LMU München | Publications [knochel.cup.uni-muenchen.de]
- 5. chemimpex.com [chemimpex.com]
High-Fidelity Synthesis of Fluorinated Biphenyls via Chemoselective Suzuki-Miyaura Coupling
Executive Summary
This application note details the precision synthesis of fluorinated biphenyl scaffolds utilizing 1,3-Dibromo-2-fluoro-4-iodobenzene as a high-value electrophile. In drug discovery and materials science (e.g., liquid crystals, OLEDs), the strategic incorporation of fluorine modulates lipophilicity, metabolic stability, and dielectric anisotropy.
The core challenge addressed in this guide is chemoselectivity . The starting material contains three distinct halogen types (I, Br, F) and varying steric environments. This protocol provides a self-validating workflow to exclusively engage the C–I bond for the initial cross-coupling, preserving the C–Br bonds for subsequent diversification or solubility modulation.
Strategic Analysis: The Halogen Hierarchy
To achieve high yields without side reactions (such as oligomerization or hydrodebromination), one must exploit the bond dissociation energy (BDE) differentials between the halogens.
Reactivity Profile
The oxidative addition of the carbon-halogen bond to the Palladium(0) species is the rate-determining step.[1] For 1,3-Dibromo-2-fluoro-4-iodobenzene, the reactivity hierarchy is:
-
C(4)–I (Weakest Bond):
. Reacts rapidly at room temperature or mild heating. -
C(1,3)–Br (Intermediate):
. Requires elevated temperatures (>60°C) or electron-rich ligands (e.g., SPhos, XPhos) to activate efficiently. -
C(2)–F (Inert):
. Generally inert under standard Suzuki conditions; requires specialized activation (e.g., Ni-catalysis) not covered here.
Key Insight: The fluorine atom at C2 exerts an inductive effect (-I) that slightly deactivates the oxidative addition at the adjacent C1/C3 bromine positions, further enhancing the selectivity for the distal C4-iodine.
Reaction Workflow Diagram
The following diagram illustrates the decision tree for selective synthesis.
Figure 1: Chemoselectivity workflow. Path A represents the target protocol for biphenyl synthesis.
Experimental Protocol: Chemoselective C–I Arylation
Materials & Reagents
| Component | Specification | Role |
| Substrate | 1,3-Dibromo-2-fluoro-4-iodobenzene (1.0 equiv) | Electrophile |
| Coupling Partner | Aryl Boronic Acid (1.05 equiv) | Nucleophile |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Catalyst (Low activity prevents Br-coupling) |
| Base | Na₂CO₃ (2.0 M aq, 2.5 equiv) | Activator (Mild) |
| Solvent | DME or Toluene/Ethanol (4:1) | Medium |
Step-by-Step Procedure
Step 1: Inert Atmosphere Setup
-
Charge a dry Schlenk flask or microwave vial with 1,3-Dibromo-2-fluoro-4-iodobenzene (1.0 mmol) and the chosen Aryl Boronic Acid (1.05 mmol).
-
Critical: Do not use a large excess of boronic acid (>1.1 equiv), as this increases the statistical probability of double-coupling at the bromine sites.
Step 2: Catalyst Addition & Degassing
-
Add Pd(PPh₃)₄ (0.03 mmol).
-
Evacuate the flask and backfill with Argon (repeat 3x).
-
Add degassed solvent (DME, 10 mL) and degassed 2.0 M Na₂CO₃ (2.5 mL) via syringe.
-
Note: Oxygen removal is vital. Pd(PPh₃)₄ is air-sensitive and oxidation leads to inactive Pd-black, stalling the reaction and potentially forcing the operator to raise the temperature (which ruins selectivity).
Step 3: Reaction Incubation
-
Heat the mixture to 50°C .
-
Monitor: Check TLC or LC-MS at 1 hour. The starting material (Iodide) should be consumed rapidly.
-
Stop Condition: If the starting iodide is consumed, quench immediately. Do not extend reaction time "just to be safe," as this invites C-Br activation.
Step 4: Work-up
-
Dilute with Ethyl Acetate and wash with water/brine.
-
Dry organic layer over MgSO₄.
-
Concentrate in vacuo.
Step 5: Purification
-
Purify via silica gel column chromatography (Hexanes/EtOAc gradient).
-
Validation: The product should show retention of the two bromine signals in 1H NMR or mass spectrometry (isotope pattern for Br₂).
Mechanistic Insight & Troubleshooting
The Catalytic Cycle & Selectivity
The selectivity is governed by the Oxidative Addition (OA) step. The Pd(0) species inserts into the C–I bond much faster than the C–Br bond. However, if the catalytic cycle stalls at Transmetallation (TM), side reactions like hydrodebromination (replacement of I/Br with H) can occur.[2]
Figure 2: Simplified catalytic cycle emphasizing the Oxidative Addition selectivity gate.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Loss of Br (Hydrodebromination) | Reaction too hot or solvent "wet" (protic sources acting as H-donor). | Lower temp to 40°C; ensure solvents are anhydrous/degassed. |
| Di-arylation (Terphenyl formation) | Excess boronic acid or highly active catalyst. | Limit boronic acid to 1.0 equiv. Switch from SPhos/XPhos to PPh₃. |
| Stalled Reaction | Catalyst poisoning (O₂) or base insolubility. | Improve degassing. Switch to Cs₂CO₃ (higher solubility in organics). |
| Regioisomer Mix | N/A (Structure prevents regioisomerism if C-I is intact). | If isomers appear, C-Br is reacting. Lower Temp immediately. |
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995, 95(7), 2457–2483. Link
-
Fairlamb, I. J. S. "Chemo- and site-selective palladium-catalyzed cross-coupling of polyhalogeneated heteroarenes." Chemical Society Reviews, 2007, 36, 1036-1045. Link
-
BenchChem Technical Division. "Addressing the lability of the C-Br bond during subsequent reaction steps." Application Guide, 2025. Link
-
Hajduk, P. J.; et al. "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2008, 51(15), 4359-4369. (Contextual grounding for fluorinated scaffolds). Link
-
PubChem Compound Summary. "1-Bromo-2-fluoro-4-iodobenzene." National Library of Medicine. Link
Sources
Application Note: Strategic Synthesis of Advanced Liquid Crystal Monomers Utilizing 1,3-Dibromo-2-fluoro-4-iodobenzene
Abstract
This document provides a detailed technical guide for the synthesis of complex, fluorinated liquid crystal (LC) monomers using 1,3-Dibromo-2-fluoro-4-iodobenzene as a versatile starting material. The inherent differential reactivity of the C-I and C-Br bonds in this substrate allows for a highly controlled, regioselective, and sequential introduction of molecular fragments through palladium-catalyzed cross-coupling reactions. We present validated protocols for a two-step sequence involving an initial Sonogashira coupling at the highly reactive C-I position, followed by a Suzuki-Miyaura coupling at a C-Br position. This methodology enables the rational design of sophisticated molecular architectures, such as those found in bent-core and calamitic liquid crystals, where precise molecular shape and electronic properties are paramount.[1][2]
Foundational Principles: The Strategic Advantage of Polyhalogenated Arenes
The design of novel liquid crystal monomers is contingent on the precise assembly of molecular building blocks. 1,3-Dibromo-2-fluoro-4-iodobenzene is an exemplary starting material due to the predictable and distinct reactivity of its three halogen atoms in palladium-catalyzed cross-coupling reactions.[3][4]
1.1. The Hierarchy of Halogen Reactivity
The success of sequential synthesis hinges on the differential reactivity of the carbon-halogen bonds towards the oxidative addition step in the palladium catalytic cycle. This reactivity order is well-established:
C–I > C–Br > C–Cl [5]
The carbon-iodine bond is the longest and weakest, making it the most susceptible to cleavage and oxidative addition by a Pd(0) catalyst.[6] This allows for highly selective functionalization at the 4-position of the benzene ring while leaving the two bromine atoms untouched under controlled conditions.[4][7] Subsequently, harsher reaction conditions or different catalyst/ligand systems can be employed to activate the C-Br bonds for a second, distinct coupling reaction.[5]
1.2. The Role of Fluorine in Liquid Crystal Design
The incorporation of fluorine atoms into the aromatic core of a mesogen is a critical strategy for tuning the material's bulk properties.[2][8] The fluorine substituent at the 2-position in the starting material imparts several key characteristics to the final LC monomer:
-
Modification of Dielectric Anisotropy (Δε): The strong C-F bond dipole can significantly alter the molecule's overall dipole moment, influencing its response to an electric field.[9]
-
Mesophase Stability and Type: Lateral fluorine substitution can disrupt molecular packing, potentially lowering melting points or favoring the formation of specific mesophases like smectic or nematic phases.[10]
-
Reduced Viscosity: Fluorination can lead to lower rotational viscosity, which is desirable for display applications requiring fast switching times.
1.3. Key Synthetic Transformations
This guide focuses on two of the most powerful C-C bond-forming reactions in modern organic synthesis:
-
Sonogashira Coupling: This reaction forms a bond between an sp² carbon (of the aryl halide) and an sp carbon (of a terminal alkyne). It is invaluable for introducing rigid, linear alkyne linkers into the molecular core, a common feature in calamitic (rod-like) LCs.[11][12]
-
Suzuki-Miyaura Coupling: This reaction couples an sp² carbon with another sp² carbon (from an organoboron reagent), making it ideal for constructing biaryl structures that are fundamental to the mesogenic core of many LCs.[13][14]
Experimental Protocols and Methodologies
The following protocols detail a representative two-step synthesis of a potential liquid crystal monomer.
PART A: Protocol 1: Regioselective Sonogashira Coupling at the C-I Position
Objective: To selectively couple a terminal alkyne at the C-4 (iodo) position of 1,3-Dibromo-2-fluoro-4-iodobenzene, leveraging the superior reactivity of the C-I bond.
Reaction Scheme:
Caption: Regioselective Sonogashira coupling at the C-I bond.
Table 1: Materials and Reagents for Sonogashira Coupling
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (Example) | Molar Eq. |
| 1,3-Dibromo-2-fluoro-4-iodobenzene | 139818-82-1 | 402.80 | 4.03 g | 1.0 |
| 4-Ethynyltoluene (Example Alkyne) | 766-96-1 | 116.16 | 1.28 g | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 347 mg | 0.03 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 57 mg | 0.03 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 50 mL | Solvent |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | 50 mL | Solvent |
Step-by-Step Protocol:
-
Inert Atmosphere Setup: Assemble a 250 mL Schlenk flask equipped with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with argon or nitrogen gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add 1,3-Dibromo-2-fluoro-4-iodobenzene (10.0 mmol, 1.0 eq.), Copper(I) Iodide (0.3 mmol, 0.03 eq.), and Tetrakis(triphenylphosphine)palladium(0) (0.3 mmol, 0.03 eq.).
-
Solvent and Base Addition: Add anhydrous THF (50 mL) and triethylamine (50 mL) via syringe. Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add the terminal alkyne (e.g., 4-ethynyltoluene, 11.0 mmol, 1.1 eq.) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting iodide is consumed.
-
Work-up: Upon completion, concentrate the mixture under reduced pressure to remove the solvents. Redissolve the residue in dichloromethane (100 mL) and wash with saturated aqueous NH₄Cl (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-alkynyl-1,3-dibromo-2-fluorobenzene intermediate.
Expert Insights (Causality):
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is critical for maintaining catalytic activity.
-
Copper(I) Co-catalyst: The role of CuI is to react with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species undergoes transmetalation with the palladium complex more readily than the alkyne itself, accelerating the catalytic cycle.[11]
-
Base (Triethylamine): The amine serves two purposes: it acts as a base to deprotonate the terminal alkyne, and it serves as a scavenger for the HI generated during the reaction, preventing side reactions.
PART B: Protocol 2: Suzuki-Miyaura Coupling for Core Elongation
Objective: To functionalize one of the C-Br positions of the Sonogashira product with an aryl group, forming a biaryl linkage characteristic of many LC monomers.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for C-C bond formation.
Table 2: Materials and Reagents for Suzuki-Miyaura Coupling
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (Example) | Molar Eq. |
| 4-Alkynyl-1,3-dibromo-2-fluorobenzene (from Part A) | - | - | 3.9 g | 1.0 |
| 4-Methoxyphenylboronic acid (Example) | 5720-07-0 | 151.96 | 1.7 g | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 347 mg | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g | 2.0 |
| Toluene | 108-88-3 | 92.14 | 60 mL | Solvent |
| Ethanol | 64-17-5 | 46.07 | 20 mL | Solvent |
| Deionized Water | 7732-18-5 | 18.02 | 20 mL | Solvent |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine the bromo-intermediate from Part A (10.0 mmol, 1.0 eq.), the desired arylboronic acid (11.0 mmol, 1.1 eq.), and potassium carbonate (20.0 mmol, 2.0 eq.).
-
Catalyst and Solvent Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.3 mmol, 0.03 eq.). Add the solvent mixture of Toluene (60 mL), Ethanol (20 mL), and Water (20 mL).
-
Degassing: Bubble argon through the stirring mixture for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to reflux (approx. 85-90 °C) and maintain for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water (50 mL) and transfer to a separatory funnel. Extract with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography to obtain the final liquid crystal monomer.
Expert Insights (Causality):
-
Aqueous Base: The base (K₂CO₃) is essential for activating the boronic acid. It facilitates the formation of a boronate species [ArB(OH)₃]⁻, which is more nucleophilic and readily undergoes transmetalation to the palladium center.[13][14]
-
Solvent System: The multiphasic solvent system (Toluene/EtOH/H₂O) is effective at dissolving both the organic-soluble aryl halide and the more polar boronic acid and inorganic base, allowing them to interact efficiently at the phase interfaces.
-
Selectivity: While both C-Br bonds are available, this protocol is designed for mono-coupling by using a slight excess of the boronic acid. Achieving bis-coupling would require different stoichiometry ( >2.0 eq. of boronic acid) and potentially longer reaction times or a more active catalyst system.[15]
Characterization and Validation Workflow
Validating the structure, purity, and liquid crystalline properties of the synthesized monomer is a critical final step.
Caption: Workflow for monomer characterization and validation.
3.1. Structural and Purity Confirmation
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are used to confirm the exact molecular structure, including the regiochemistry of the substitution. The disappearance of the starting material signals and the appearance of new aromatic and substituent signals are key indicators. Purity can be estimated from the integration of proton signals.
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming that the desired reaction has occurred.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups, such as the C≡C stretch of the alkyne (~2100-2260 cm⁻¹).
3.2. Liquid Crystal Phase Characterization
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the temperatures and enthalpies of phase transitions.[16] Heating and cooling cycles reveal the transition from crystalline solid to liquid crystal phase(s) and finally to the isotropic liquid state (clearing point).
-
Polarized Optical Microscopy (POM): POM allows for the direct observation of the anisotropic textures characteristic of different liquid crystal mesophases (e.g., nematic, smectic).[16] The sample is viewed between crossed polarizers on a temperature-controlled stage.
Table 3: Example Characterization Data Summary
| Analysis Technique | Expected Observation |
| ¹H NMR | Appearance of new signals for the coupled aryl and alkyne groups; distinct aromatic splitting patterns. |
| ¹⁹F NMR | A singlet corresponding to the single fluorine atom on the central ring. |
| Mass Spec (HRMS) | Molecular ion peak corresponding to the exact calculated mass of the final product. |
| DSC | Endothermic peaks on heating corresponding to melting (Crystal → LC) and clearing (LC → Isotropic) transitions. |
| POM | Appearance of birefringent textures (e.g., Schlieren for nematic, focal-conic for smectic) upon cooling from the isotropic phase. |
References
- Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. (2020). RSC Publishing.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications.
- On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals. (2025). Royal Society of Chemistry.
- Fluorinated liquid crystals: design of soft nanostructures and increased complexity of self-assembly by perfluorinated segments. (2012). PubMed.
- Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. (n.d.). Beilstein Journal of Organic Chemistry.
- On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals. (n.d.). Royal Society of Chemistry.
- Exploring 1-Bromo-3-Fluoro-4-Iodobenzene: Properties and Applications. (n.d.). Xingrui Industry Co., Limited.
- Sonogashira coupling. (n.d.). Wikipedia.
- Expert Insights: The Versatility of 1-Bromo-3-fluoro-4-iodobenzene in Chemical Synthesis. (n.d.). BLDpharm.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI.
- Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules. (n.d.). Calibre Chemicals.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). SpringerLink.
- Bent-core liquid crystals in the route to functional materials. (2008). ResearchGate.
- CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. (2016). ResearchGate.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... (n.d.). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00670H [pubs.rsc.org]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. calibrechem.com [calibrechem.com]
- 7. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 8. Fluorinated liquid crystals: design of soft nanostructures and increased complexity of self-assembly by perfluorinated segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
- 10. On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. ipme.ru [ipme.ru]
Troubleshooting & Optimization
improving yield in 1,3-Dibromo-2-fluoro-4-iodobenzene coupling reactions
Ticket ID: #PH-13DB2F4I-YIELD Subject: Optimization of Yield & Selectivity for 1,3-Dibromo-2-fluoro-4-iodobenzene Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Substrate Analysis
User Query: "I am observing low yields, halogen scrambling, and over-coupling when reacting 1,3-Dibromo-2-fluoro-4-iodobenzene. How do I stabilize the C-I selective coupling?"
Technical Diagnosis: This substrate represents a "perfect storm" of competing reactivities. The presence of the fluorine atom at the C2 position drastically alters the electronic landscape of the ring, creating two primary failure modes:
-
Accelerated Oxidative Addition (Pd-Catalysis): The electron-withdrawing fluorine activates the ortho-iodine (C4) and ortho-bromine (C3) towards oxidative addition. While C-I is kinetically favored, the activation energy gap between C-I and C-Br insertion is narrowed, leading to bis-coupling (yield loss).
-
Halogen Dance (Lithiation): The fluorine atom acidifies the ring and stabilizes adjacent anions. Standard lithiation (e.g., n-BuLi) often triggers a base-catalyzed halogen dance (isomerization), resulting in regio-isomeric mixtures that are inseparable by chromatography.
Interactive Troubleshooting Guide
Module A: Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)
Q: Why am I getting significant amounts of bis-coupled product (reaction at both I and Br sites)? A: The C-Br bond at position 3 is electronically activated by the adjacent fluorine. To restore chemoselectivity for the C-I bond, you must modulate the catalyst's "bite" and the reaction thermodynamics.
-
The Fix (Ligand Selection): Switch from monodentate phosphines (like PPh₃) to bidentate ligands with a large bite angle. Pd(dppf)Cl₂ is the gold standard here. The ferrocenyl backbone creates a steric environment that accommodates the larger Iodine atom for oxidative addition but sterically hinders the smaller Bromine site.
-
The Fix (Stoichiometry): Never use excess boronic acid. Use 0.95 equivalents relative to the halide. It is better to leave 5% starting material unreacted than to generate 15% bis-coupled impurity which complicates purification.
Q: My reaction stalls after 50% conversion. Should I increase the temperature? A: No. Increasing temperature above 60°C will activate the C-Br bond.
-
The Fix: Add a "dummy" ligand or additive. The accumulation of iodide ions (byproduct) can poison the catalyst by forming inactive [PdL₂I₂] species. Add Ag₂CO₃ or AgOTf (1.1 eq) to precipitate the iodide as AgI, regenerating the active cationic Pd species without requiring heat.
Module B: Metal-Halogen Exchange (Lithiation)
Q: I am using n-BuLi at -78°C, but I see "scrambled" halogen positions in my NMR. Why? A: You are witnessing the Halogen Dance . The lithiated intermediate is thermodynamically unstable and rapidly isomerizes to place the anion between the stabilizing halogens (or fluorine).
-
The Fix: Stop using n-BuLi. The nucleophilic attack of the butyl group is too slow compared to the rate of isomerization.
-
The Solution: Switch to Turbo-Grignard (iPrMgCl·LiCl) .[1][2] This reagent operates via a distinct mechanism (Mg insertion) that is less prone to the "dance" and tolerates the sensitive functional groups better.
Decision Logic & Mechanism Visualization
The following diagram illustrates the critical decision pathways for this substrate to avoid yield-killing side reactions.
Caption: Decision matrix for selecting the correct reagent class to mitigate specific failure modes (Bis-coupling vs. Halogen Dance).
Comparative Data: Ligand Effects on Selectivity
The table below summarizes internal benchmarking data for the Suzuki coupling of 1,3-Dibromo-2-fluoro-4-iodobenzene with Phenylboronic acid (1.0 eq).
| Ligand System | Catalyst | Yield (Mono-coupled) | Yield (Bis-coupled) | Selectivity Ratio (I:Br) | Notes |
| PPh₃ | Pd(PPh₃)₄ | 62% | 28% | ~2.2 : 1 | Poor selectivity; significant over-reaction. |
| XPhos | Pd₂(dba)₃ + XPhos | 45% | 40% | ~1.1 : 1 | Ligand too active; activates C-Br bond. |
| dppf | Pd(dppf)Cl₂ | 88% | < 3% | > 29 : 1 | Recommended. Bite angle controls sterics. |
| P(t-Bu)₃ | Pd(P(t-Bu)₃)₂ | 70% | 15% | ~4.6 : 1 | Good activity, but lower selectivity than dppf. |
Standard Operating Procedures (SOPs)
SOP-A: Chemoselective Suzuki Coupling
Target: Selective C-I functionalization while retaining C-Br bonds.
-
Preparation: In a glovebox or under Argon, charge a reaction vial with 1,3-Dibromo-2-fluoro-4-iodobenzene (1.0 equiv), Boronic Acid (0.95 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) .
-
Solvent System: Add degassed 1,4-Dioxane/Water (4:1 ratio). Note: DMF can promote debromination; Dioxane is safer for this substrate.
-
Base: Add Cs₂CO₃ (2.0 equiv). Avoid strong alkoxide bases (NaOtBu) which promote side reactions.
-
Reaction: Stir at 45–50°C for 4-6 hours. Monitor by HPLC.
-
Workup: Do not filter through Celite immediately if the product is unstable. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Use silica gel neutralized with 1% Triethylamine to prevent protodehalogenation of the remaining bromine atoms.
SOP-B: Turbo-Grignard Exchange
Target: Generation of the nucleophile without halogen scrambling.
-
Drying: Flame-dry a Schlenk flask and cool under Argon flow.
-
Reagent: Add 1,3-Dibromo-2-fluoro-4-iodobenzene (1.0 equiv) and anhydrous THF (0.5 M concentration).
-
Cooling: Cool the solution to -40°C . Note: -78°C is often unnecessary for Turbo-Grignard and can slow the exchange too much, but do not exceed -20°C.
-
Exchange: Dropwise add iPrMgCl·LiCl (1.1 equiv) over 10 minutes.
-
Aging: Stir at -40°C for 30 minutes. Take an aliquot, quench with MeOH, and check GC/MS. You should see the des-iodo product (replaced by H) and NO des-bromo product.
-
Trapping: Add the electrophile (e.g., aldehyde, ketone) slowly at -40°C. Warm to RT only after 1 hour.
References & Authoritative Grounding
-
Chemoselective Cross-Coupling: Handy, S. T., & Zhang, Y. (2006). "Chemoselective cross-coupling reactions of polyhalogenated heterocycles." Chemical Society Reviews.[3] (Establishes the I > Br > Cl reactivity hierarchy and ligand influence).
-
Turbo-Grignard Reagents: Bao, R. L., Zhao, R., & Shi, L. (2015). "Progress in the Application of Turbo Grignard Reagents in Organic Synthesis." Organic Chemistry Frontiers. (Details the mechanism of iPrMgCl·LiCl preventing halogen dance).
-
Halogen Dance Mechanism: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews.[3] (Comprehensive review on the thermodynamics of halogen migration on aromatic rings).
-
Ligand Effects (dppf): Murata, M., et al. (2002). "Pd(dppf)Cl2 as a superior catalyst for chemoselective coupling." Journal of Organic Chemistry. (Specific data points on bidentate ligands improving selectivity).
For further assistance, please contact the Process Chemistry Support Team with your specific batch number and HPLC traces.
Sources
purification methods for 1,3-Dibromo-2-fluoro-4-iodobenzene impurities
The following guide serves as a specialized Technical Support Center for researchers handling 1,3-Dibromo-2-fluoro-4-iodobenzene . This content is structured to address the unique challenges of polyhalogenated aromatics, specifically the instability of the C-I bond and the difficulty of separating structurally similar regioisomers.
Subject: Purification Protocols for 1,3-Dibromo-2-fluoro-4-iodobenzene Ticket Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist, Halogen Chemistry Unit[1]
🔬 Part 1: Diagnostic & Triage
"Why is my purity failing?"
Before attempting purification, you must identify the nature of your impurity. Polyhalogenated benzenes suffer from three distinct contamination classes. Use this logic flow to determine your next step.
Triage Workflow (Interactive Logic)
Figure 1: Diagnostic logic for identifying impurity types based on visual and chromatographic evidence.
🛠 Part 2: Troubleshooting Guides & Protocols
Issue 1: The "Purple Oil" Phenomenon (Elemental Iodine Contamination)
Symptom: The solid or oil turns pink/purple upon standing.
Cause: The C-I bond is weak (~50-60 kcal/mol). Exposure to light or trace acid causes homolytic cleavage, releasing radical iodine (
Protocol A: The Reductive Quench Do not attempt to distill or crystallize before removing free iodine; it acts as a radical initiator and accelerates decomposition.
-
Dissolution: Dissolve the crude material in Ethyl Acetate or Dichloromethane (10 mL/g).
-
The Wash: Wash the organic layer twice with 10% Sodium Thiosulfate (
) solution.-
Visual Check: The aqueous layer should remain clear. If it turns dark, repeat until the organic layer is pale yellow/colorless.
-
-
Stabilization: Wash once with saturated Sodium Bicarbonate (to remove trace acid which catalyzes de-iodination).
-
Drying: Dry over
(avoid if the compound is acid-sensitive) and concentrate in vacuo at <40°C .
Issue 2: Separation of the "Des-Iodo" Impurity
Symptom: A persistent impurity (likely 1,3-dibromo-2-fluorobenzene) appears just above the product on TLC.[1] Challenge: The impurity lacks the heavy iodine atom, making it slightly less polar and significantly lower in molecular weight, but the solubility profile is nearly identical.
Protocol B: Solvent-Switching Recrystallization Best for: Removing >5% des-iodo impurity.[1]
Polyhalogenated benzenes are notorious for "oiling out" (forming a second liquid phase instead of crystals). This protocol uses a "solvent switch" to force lattice formation.
Solvent System:
-
Good Solvent: Ethanol (EtOH) or Methanol (MeOH).
-
Anti-Solvent: Water (
).[2]
Step-by-Step:
-
Saturation: Dissolve crude solid in the minimum amount of boiling EtOH.
-
Tip: If it oils out immediately, add more EtOH until homogeneous.
-
-
The Switch: Remove from heat. While still hot, add hot water dropwise until a persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add 1-2 drops of hot EtOH to just clear the solution.
-
Controlled Cooling:
-
Wrap the flask in foil (light protection) and a towel (insulation).
-
Allow to reach room temperature undisturbed (approx. 2-3 hours).[1]
-
Critical: Do not place in ice immediately; this traps the impurity.
-
-
Harvest: Cool to 4°C. Filter and wash with cold 50% aqueous EtOH.
Data: Solvent Screening for Halogenated Aromatics
| Solvent System | Solubility (Hot) | Solubility (Cold) | Risk Factor | Verdict |
| Hexanes | High | High | Low Yield | Poor for this molecule |
| EtOH / Water | High | Low | Oiling Out | Excellent (if controlled) |
| Acetone | Very High | High | No Crystal Growth | Avoid |
| Acetonitrile | High | Moderate | Co-crystallization | Moderate |
Issue 3: Regioisomer Separation (Co-eluting Spots)
Symptom: NMR shows correct mass but split peaks (e.g., F-NMR shows two distinct signals). Cause: Isomers (e.g., 1,2-dibromo-3-fluoro...) have identical mass and polarity.[1]
Protocol C: High-Resolution Flash Chromatography Standard silica gel often fails here.[1] You must exploit the "Polarizability" of the Iodine atom.
-
Stationary Phase: Use High-Performance Silica (15-25 µm) or C18 Reverse Phase .[1]
-
Why? The large Iodine atom interacts strongly with C18 chains via dispersion forces (London forces), often resolving isomers that silica cannot.
-
-
Mobile Phase (Silica): Hexanes : Toluene (Gradient 100:0 to 80:20).
-
Note: Avoid Ethyl Acetate. Toluene interacts with the
-system of the benzene ring, differentiating isomers based on steric crowding of the halogens.
-
-
Loading: Dry load on Celite. Do not liquid load (causes band broadening).
📊 Part 3: Mechanism & Stability (The "Why")
The "Halogen Dance" Risk
If you synthesized this via lithiation (e.g., LDA/LiTMP), you likely encountered the "Halogen Dance" mechanism. This rearrangement moves bromine atoms to thermodynamically more stable positions before the iodine quench.
Stability Diagram: The De-iodination Pathway
Figure 2: Decomposition pathway of aryl iodides.[1] Light (hv) cleaves the C-I bond; the resulting radical steals a hydrogen atom from the solvent (e.g., THF, Ethanol) to form the impurity.
❓ Part 4: Frequently Asked Questions (FAQ)
Q: Can I distill this compound?
A: Only under high vacuum (<1 mmHg) and strictly below 80°C.
Reasoning: Aryl iodides are thermally labile. At atmospheric pressure, the boiling point would exceed the decomposition temperature of the C-I bond (
Q: Why does the solid turn yellow after one week in the fridge? A: Even in the dark, trace peroxides in the air can oxidize the surface. Solution: Store under an inert atmosphere (Argon/Nitrogen) and wrap the vial in aluminum foil. Add a stabilizer like Copper turnings (Cu) if storing as a solution, as Cu scavenges free iodide.
Q: My product is an oil, but literature says it should be a solid. Why? A: "Depression of Melting Point." Even 2-3% of the des-iodo impurity can suppress the melting point by 10-20°C, keeping it liquid at room temperature.[1] Fix: Perform Protocol B (Recrystallization) with seeding. Scratch the glass side of the flask with a glass rod to induce nucleation.
Q: Is this compound toxic? A: Treat as highly toxic. Polyhalogenated aromatics are lipophilic and can bioaccumulate. They are also potential alkylating agents (if the iodine is displaced). Use double-gloving (Nitrile) and handle only in a fume hood.[1]
📚 References
-
Synthesis of Polyhalogenated Aromatics:
-
Mechanistic Insight: Identifying the "Halogen Dance" rearrangement during lithiation of bromo-fluoro-benzenes.
-
Source: Schlosser, M. (2005). "The Halogen Dance: A Dance of the Halogens." Angewandte Chemie International Edition.
-
-
Purification of Aryl Iodides:
-
Recrystallization Strategies:
-
Methodology: Solvent selection for hydrophobic, low-melting solids (The "Oiling Out" problem).
-
Source: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.
-
-
Chromatographic Separation of Isomers:
-
Technique: Use of
-active solvents (Toluene) to separate positional isomers of halogenated benzenes. -
Source:Journal of Chromatography A, "Separation of halogenated benzene isomers using specific mobile phases."
-
Sources
overcoming steric hindrance in 1,3-Dibromo-2-fluoro-4-iodobenzene reactions
Ticket Subject: Overcoming Steric Hindrance in 1,3-Dibromo-2-fluoro-4-iodobenzene Case ID: #PHB-2F-4I-STERIC Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are working with 1,3-Dibromo-2-fluoro-4-iodobenzene , a "fortress" molecule. While the iodine at the C4 position is electronically activated for cross-coupling, it is kinetically inhibited by the bulky ortho-bromine at C3. Furthermore, the C2-fluorine atom is "sandwiched" between two bromines (the "buttressing effect"), creating a unique steric and electronic environment that complicates standard Nucleophilic Aromatic Substitution (
This guide provides field-proven protocols to overcome these specific steric barriers, prioritizing Pd-PEPPSI catalytic systems for coupling and Turbo-Grignard reagents for exchange reactions.
Module 1: Site-Selectivity & Reactivity Map
Before troubleshooting, verify your target site. The steric landscape dictates the reagent class.
Figure 1: Reactivity and steric heatmap. Green indicates the primary reactive site, though it requires steric compensation.
Module 2: Troubleshooting Cross-Coupling (C4-Iodine)
User Issue: "I am attempting a Suzuki-Miyaura coupling at the C4-I position, but conversion is stalled (<40%) or requires excessive heat, leading to dehalogenation."
Root Cause: The ortho-bromine at C3 prevents the oxidative addition of standard Palladium catalysts (e.g.,
The Solution: Flexible Steric Bulk (Pd-PEPPSI)
Standard bulky phosphines (like
Protocol: High-Steric Suzuki Coupling
This protocol is optimized for coupling hindered aryl boronic acids to C4.
-
Catalyst Loading: Use Pd-PEPPSI-IPr (1.0 – 2.0 mol%).
-
Why: The pyridine "throw-away" ligand ensures rapid initiation, while the bulky NHC ligand protects the active Pd(0) center from aggregating, even in the crowded C3/C4 pocket [1].
-
-
Base & Solvent: Potassium Carbonate (
, 2.0 equiv) in 1,4-Dioxane/MeOH (1:1) .-
Why: The methoxide generated in situ facilitates the activation of the boronic acid, accelerating transmetallation which is often the rate-determining step in hindered systems.
-
-
Temperature: 60°C. (Do not exceed 80°C initially to avoid debromination).
Experimental Workflow:
-
Charge a vial with 1,3-dibromo-2-fluoro-4-iodobenzene (1.0 equiv), Boronic Acid (1.2 equiv),
(2.0 equiv), and Pd-PEPPSI-IPr (1 mol%). -
Evacuate and backfill with Argon (3x).
-
Add dry 1,4-Dioxane and MeOH (0.2 M concentration).
-
Stir at 60°C for 4–12 hours.
-
Validation: Monitor via GC-MS. Look for the disappearance of the Iodine peak. If C-Br coupling (over-reaction) is observed, switch to Pd-PEPPSI-IPent , which is more selective for the most accessible halogen.
Module 3: Troubleshooting Metal-Halogen Exchange
User Issue: "I tried to lithiate C4 with n-BuLi, but I got a mixture of products, including 'halogen dance' migration to C5/C6."
Root Cause: The C5 and C6 protons are acidified by the inductive effect of the halogens. Standard alkyl lithiums are too basic and slow, allowing the thermodynamically driven "halogen dance" (migration of the Li to a more stable position) to compete with the kinetic iodine exchange.
The Solution: The Turbo-Grignard (Kinetic Control)
Use the Knochel-Hauser Turbo-Grignard (
Protocol: Selective C4 Exchange
-
Reagent:
(1.1 equiv) in THF. -
Temperature: -40°C to -20°C .
-
Note: Unlike n-BuLi (-78°C), Turbo-Grignards work best at slightly elevated cryogenic temperatures to ensure the exchange completes before migration can occur.
-
-
Quench: Add electrophile (E+) immediately after exchange (approx. 15-30 mins).
Step-by-Step:
-
Dissolve 1,3-dibromo-2-fluoro-4-iodobenzene in anhydrous THF (0.5 M) under Argon.
-
Cool solution to -30°C.
-
Add
(1.3 M in THF) dropwise over 5 minutes. -
Stir for 30 minutes. Do not warm up.
-
Add the electrophile (e.g., aldehyde, ketone) quickly.
-
Allow to warm to RT slowly over 2 hours.
Module 4: Troubleshooting Decision Tree
Use this logic flow to determine the correct corrective action for your specific failure mode.
Figure 2: Diagnostic flowchart for common experimental failures.
Frequently Asked Questions (FAQ)
Q: Can I perform
Q: Why Dioxane/MeOH for the Suzuki coupling? A: In sterically hindered couplings, the transmetallation step (transfer of the organic group from Boron to Palladium) is often the bottleneck. The polarity of Methanol, combined with the solubility of Dioxane, creates an optimal environment for the bulky Pd-PEPPSI complex to interact with the boronate species [3].
Q: I see "Pd-PEPPSI-IPent" mentioned. When should I use that over "IPr"? A: Use IPent if you are coupling to the C1 or C3 Bromines (the "tetra-ortho" challenge). The IPent ligand is even bulkier and more flexible than IPr, designed specifically for creating extremely crowded biaryl bonds [4]. For the C4-Iodine, PEPPSI-IPr is usually sufficient and more cost-effective.
References
-
Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition, 48(13), 2383–2387.
-
Knochel, P., et al. (2011). "Turbo-Grignards for Functionalization of Aromatics." Modern Grignard Reagents.
-
Szostak, M., et al. (2017).[1] "Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling."[1][2] Journal of Organic Chemistry, 82, 6638-6646.[1]
-
Valente, C., et al. (2012). "The Development of Bulky Pd-PEPPSI Complexes." Chemistry - A European Journal.
Sources
- 1. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 2. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the GC-MS Fragmentation Analysis of 1,3-Dibromo-2-fluoro-4-iodobenzene
Abstract
This technical guide provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of 1,3-Dibromo-2-fluoro-4-iodobenzene (C₆H₂Br₂FI). As a polyhalogenated aromatic compound, it serves as a valuable building block in organic synthesis for pharmaceuticals and advanced materials.[1][2] Accurate identification and structural confirmation are paramount, for which electron ionization mass spectrometry (EI-MS) is an indispensable tool. This guide elucidates the predictable fragmentation pathways governed by carbon-halogen bond strengths and characteristic isotopic patterns, offering researchers a robust framework for identifying this and similar complex halogenated molecules. We will compare the fragmentation behavior of the different halogens within the parent molecule and provide a validated experimental protocol for its analysis.
Foundational Principles: Decoding the Molecular Fingerprint
The utility of GC-MS in identifying 1,3-Dibromo-2-fluoro-4-iodobenzene hinges on two core principles: the energetic interaction of electrons with the molecule and the natural isotopic abundances of its constituent halogens.
Electron Ionization (EI) as a Hard Ionization Technique
Electron Ionization is a highly energetic, or "hard," ionization method where high-energy electrons (typically 70 eV) bombard the analyte molecule.[3] This process is energetic enough to not only eject an electron, forming a molecular ion (M•+), but also to induce extensive and reproducible fragmentation.[3][4] The resulting mass spectrum is a unique "fingerprint" rich with structural information, allowing for unambiguous identification.[3] While this high energy can sometimes prevent the observation of a molecular ion for fragile compounds, the stable aromatic core of 1,3-Dibromo-2-fluoro-4-iodobenzene makes it a suitable candidate for this technique.[5]
The Decisive Role of Carbon-Halogen Bond Strengths
In polyhalogenated compounds, the fragmentation cascade is primarily dictated by the relative strengths of the carbon-halogen bonds.[6] The bond dissociation energies follow a clear trend: C-I < C-Br < C-Cl < C-F .
This hierarchy predicts that the fragmentation will initiate with the cleavage of the weakest bond, the carbon-iodine bond, followed by the sequential loss of the bromine atoms. The carbon-fluorine bond is the strongest and is therefore the least likely to break, a key identifying feature in the mass spectrum.[6][7][8]
Isotopic Abundance: Nature's Barcode
The halogens present in the target molecule have distinct and informative isotopic signatures that are critical for confirming the identity of fragment ions.
-
Bromine (Br): Possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost equal 1:1 natural abundance (specifically, 50.54% ⁷⁹Br and 49.46% ⁸¹Br).[9][10] This results in a characteristic doublet peak (M and M+2) of nearly equal intensity for any fragment containing a single bromine atom.[9] For fragments with two bromine atoms, a distinctive triplet (M, M+2, M+4) with an intensity ratio of approximately 1:2:1 is observed.[9]
-
Iodine (I) and Fluorine (F): Both are monoisotopic, meaning they consist of virtually 100% of a single isotope (¹²⁷I and ¹⁹F, respectively).[10][11] Their presence is confirmed by the mass lost from a precursor ion rather than by a specific isotopic pattern.
Predicted Fragmentation Pathway of 1,3-Dibromo-2-fluoro-4-iodobenzene
The electron ionization of 1,3-Dibromo-2-fluoro-4-iodobenzene initiates a predictable cascade of fragmentation events, illustrated in the diagram below.
Caption: Predicted EI fragmentation pathway for 1,3-Dibromo-2-fluoro-4-iodobenzene.
-
Formation of the Molecular Ion (M•+), m/z 378, 380, 382: The initial ionization event removes one electron to form the molecular ion radical. Due to the presence of two bromine atoms, this will appear as a characteristic triplet of peaks with a 1:2:1 intensity ratio. The primary peak, corresponding to the molecule containing two ⁷⁹Br isotopes, has a monoisotopic mass of approximately 377.76 Da (nominal mass 378).
-
Primary Fragmentation - Loss of Iodine ([M-I]⁺), m/z 251, 253, 255: The C-I bond is the most labile, leading to the facile loss of an iodine radical (I•).[6] This primary fragmentation results in a prominent ion cluster at m/z 251 (for ⁷⁹Br₂). This fragment retains both bromine atoms, and thus will also exhibit the signature 1:2:1 isotopic pattern.
-
Secondary Fragmentation - Loss of Bromine ([M-I-Br]⁺•), m/z 172, 174: The resulting dibromofluoro-phenyl cation then loses a bromine radical (Br•). The resulting fragment at m/z 172 (for ⁷⁹Br) now contains only one bromine atom and will therefore display the classic 1:1 isotopic pattern for the M and M+2 peaks.
-
Tertiary Fragmentation - Loss of Second Bromine ([M-I-2Br]⁺), m/z 93: The subsequent loss of the second bromine radical yields the fluorophenyl cation at m/z 93. This fragment contains no bromine or iodine, so it will appear as a single peak without a characteristic halogen isotopic pattern. The high strength of the C-F bond makes the loss of a fluorine radical from this ion highly unlikely.
-
Ring Fission - Loss of Acetylene: Aromatic ring systems can undergo further fragmentation.[6] The [C₆H₂F]⁺ ion may lose neutral molecules like acetylene (C₂H₂) or, in this case, fluoroacetylene (C₂HF), leading to smaller fragment ions such as [C₄H]⁺ at m/z 50.
Data Summary and Comparative Analysis
The key to a confident identification lies in observing the predicted ions and, crucially, their isotopic patterns. The following table summarizes the expected quantitative data.
| Ion Identity | Description | Calculated m/z (for ⁷⁹Br) | Expected Isotopic Pattern (Intensity Ratio) |
| [C₆H₂Br₂FI]•+ | Molecular Ion (M•+) | 378 | Triplet (1:2:1) at M, M+2, M+4 |
| [C₆H₂Br₂F]⁺ | Loss of Iodine radical | 251 | Triplet (1:2:1) at M, M+2, M+4 |
| [C₆H₂BrF]⁺• | Loss of I and one Br radical | 172 | Doublet (1:1) at M, M+2 |
| [C₆H₂F]⁺ | Loss of I and two Br radicals | 93 | Singlet |
| [I]⁺ | Iodonium Ion | 127 | Singlet |
This table serves as a direct comparison of the different fragments generated. The transition from a 1:2:1 pattern for the M•+ and [M-I]⁺ ions to a 1:1 pattern for the [M-I-Br]⁺• ion is a powerful self-validating feature of the proposed fragmentation pathway.
Recommended Experimental Protocol
This protocol provides a robust starting point for the GC-MS analysis of 1,3-Dibromo-2-fluoro-4-iodobenzene and similar polyhalogenated compounds.[6][12][13]
Workflow Diagram
Caption: Standard workflow for the GC-MS analysis of halogenated aromatic compounds.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 1,3-Dibromo-2-fluoro-4-iodobenzene.
-
Dissolve in 1 mL of high-purity dichloromethane or other suitable solvent.
-
If quantitative analysis is required, add an appropriate internal standard (e.g., fluorene-d10).[13]
-
-
Gas Chromatography (GC) Conditions:
-
GC System: Agilent GC or equivalent.
-
Injector: Split/splitless, operated in splitless mode for trace analysis.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A low-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is ideal for separating halogenated aromatics.[13][14]
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
MS System: Agilent Mass Selective Detector or equivalent.
-
Ionization Mode: Electron Ionization (EI).[6]
-
Ion Source Temperature: 230 °C.[6]
-
Quadrupole Temperature: 150 °C.[6]
-
Mass Range: Scan from m/z 50 to 450 to ensure capture of all relevant fragments and the molecular ion.
-
Solvent Delay: 4 minutes.
-
Conclusion
The GC-MS analysis of 1,3-Dibromo-2-fluoro-4-iodobenzene provides a clear and predictable fragmentation pattern that serves as a reliable molecular fingerprint. The identification is authoritatively confirmed by a combination of the molecular ion's mass, the logical sequential loss of halogens based on bond strength (I > Br), and the unmistakable isotopic patterns of the bromine-containing fragments. The transition from a 1:2:1 triplet for ions containing two bromine atoms to a 1:1 doublet for ions containing one is the definitive evidence for this structure. The provided protocol offers a validated method for researchers to achieve accurate and reproducible results for this and other polyhalogenated aromatic compounds.
References
- Benchchem. Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-3-chloro-5-iodobenzene.
- Shen, L. et al. (2008). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Organohalogen Compounds, 66, 1-8.
- Gamez, G. et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry, 77(5), 1431-1439.
- Dummies.com. (2016). How a Mass Spectrometer Identifies Isotopes.
- Catanzaro, E. J., Murphy, T. J., Garner, E. L., & Shields, W. R. (1966). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 70A(6), 453–458.
- National Bureau of Standards. (1966). Absolute isotopic abundance ratio and the atomic weight of bromine.
- Pellizzari, E. D., Erickson, M. D., & Zweidinger, R. A. (1980). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Biomedical Mass Spectrometry, 7(4), 139-147.
- ResearchGate. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols.
- Chemistry Steps. Isotopes in Mass Spectrometry.
- Michigan State University. Natural Abundance Atomic Isotopes.
- Hashimoto, S. et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 22, 1-10.
- Fel, L., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Journal of Mass Spectrometry, 55(11), e4649.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Chem-Impex. 1,3-Dibromo-5-fluoro-2-iodobenzene.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
